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Compound of Interest

Compound Name: Vinylmagnesium bromide

Cat. No.: B159207

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis
of various vinylstannanes through the reaction of vinylmagnesium bromide with organotin
halides. This method offers a reliable and versatile route to these important synthetic
intermediates, which are widely used in cross-coupling reactions, such as the Stille coupling, in
the development of novel pharmaceuticals and complex organic molecules.

Introduction

Vinylstannanes are organotin compounds containing a vinyl group attached to a tin atom. They
are valuable reagents in organic synthesis due to their stability, functional group tolerance, and
predictable reactivity in palladium-catalyzed cross-coupling reactions. The preparation of
vinylstannanes from Grignard reagents, specifically vinylmagnesium bromide, and organotin
halides is a common and effective strategy. This approach allows for the straightforward
formation of a carbon-tin bond, yielding the desired vinylstannane.

Reaction Principle

The synthesis involves the nucleophilic attack of the carbanionic vinyl group from the
vinylmagnesium bromide onto the electrophilic tin atom of the organotin halide. This reaction
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proceeds via a salt metathesis mechanism, resulting in the formation of the vinylstannane and

a magnesium halide byproduct. The general reaction scheme is as follows:

CH2=CHMgBr + RsSnX - CH2=CHSnRs3 + MgBrX

Where R can be an alkyl (e.g., butyl) or aryl (e.g., phenyl) group, and X is a halide (typically

chloride).

Data Presentation

The following table summarizes the reaction conditions and yields for the preparation of

representative vinylstannanes from vinylmagnesium bromide and various organotin halides.

Vinylstanna  Organotin Reaction .
. Solvent . Yield (%) Reference
ne Product Halide Time
Di-n- Di-n-butyltin Tetrahydrofur 20 hours
o 74-91 [1][2]

butyldivinyltin  dichloride an (THF) (reflux)
Tributyl(vinyDt  Tributyltin Tetrahydrofur - ) )
) ] Not specified High Purity [3]
in chloride an (THF)
Trihenyl(v Triohenvit Benzene/Tetr

riphenyl(vin riphenyltin

.p yRviny P ] Y ahydrofuran Not specified 84
Ntin chloride

(THF)

Experimental Workflow

The general experimental workflow for the preparation of vinylstannanes from

vinylmagnesium bromide is depicted in the following diagram.
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General workflow for vinylstannane synthesis.
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Experimental Protocols
Protocol 1: Preparation of Vinylmagnesium Bromide

This protocol describes the in situ preparation of vinylmagnesium bromide, which is then
used directly in the subsequent reaction with the organotin halide.

Materials:

Magnesium turnings (1.2 equivalents)

Vinyl bromide (1.1 equivalents)

Anhydrous Tetrahydrofuran (THF)

lodine crystal (optional, for activation)
Equipment:
e Three-necked round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

Flame-dry all glassware and allow to cool under an inert atmosphere.

Place the magnesium turnings in the three-necked flask. If desired, add a small crystal of
iodine to activate the magnesium.

Add enough anhydrous THF to cover the magnesium turnings.

Dissolve the vinyl bromide in anhydrous THF in the dropping funnel.
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e Add a small portion of the vinyl bromide solution to the magnesium suspension to initiate the
reaction. Gentle warming may be necessary.

e Once the reaction has started (indicated by bubbling and a gentle reflux), add the remaining
vinyl bromide solution dropwise at a rate that maintains a moderate reflux.

 After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete reaction.

o Cool the resulting Grignard reagent solution to room temperature for use in the next step.

Protocol 2: Synthesis of Di-n-butyldivinyltin[1][2]

Materials:

Vinylmagnesium bromide solution (prepared as in Protocol 1, from 1.2 g atoms of Mg)

Di-n-butyltin dichloride (0.44 mole)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ether

Equipment:

e Three-necked round-bottom flask

o Reflux condenser

e Dropping funnel

o Magnetic stirrer

e Heating mantle

e Separatory funnel
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« Distillation apparatus

Procedure:

To the freshly prepared vinylmagnesium bromide solution at room temperature, add a
solution of di-n-butyltin dichloride in anhydrous THF dropwise from the dropping funnel at a
rate that maintains a moderate reflux.

After the addition is complete, heat the reaction mixture to reflux for 20 hours.

Cool the mixture to room temperature and hydrolyze by the slow addition of a saturated
agqueous ammonium chloride solution.

Decant the organic layer and wash the residual salts with three portions of ether.

Combine the organic layers and remove the THF and ether by distillation at atmospheric
pressure.

Distill the residue under reduced pressure to obtain di-n-butyldivinyltin as a colorless liquid.
(Yield: 74-91%).

Protocol 3: Synthesis of Tributyl(vinyl)tin[3]

This protocol is a general procedure based on established methods for the synthesis of

tributyl(vinyl)tin.

Materials:

Vinylmagnesium bromide solution (prepared as in Protocol 1)
Tributyltin chloride (1.0 equivalent relative to vinyl bromide)
Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride solution

Ether or other suitable organic solvent for extraction

Equipment:
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e Three-necked round-bottom flask

o Reflux condenser

e Dropping funnel

e Magnetic stirrer

e Heating mantle

e Separatory funnel

« Distillation apparatus

Procedure:

Cool the freshly prepared vinylmagnesium bromide solution in an ice bath.

e Slowly add a solution of tributyltin chloride in anhydrous THF dropwise to the Grignard
reagent, maintaining the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

¢ Quench the reaction by the slow addition of a saturated aqueous ammonium chloride
solution.

o Extract the aqueous layer with an organic solvent (e.g., ether).
e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
» Remove the solvent under reduced pressure.

 Purify the crude product by distillation under reduced pressure to yield tributyl(vinyl)tin.

Protocol 4: Synthesis of Triphenyl(vinyl)tin

Materials:
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Vinylmagnesium bromide solution

Triphenyltin chloride (1.0 equivalent)

Anhydrous Benzene

Anhydrous Tetrahydrofuran (THF)

Water

Equipment:

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, dissolve triphenyltin chloride in benzene.

» With stirring, add the vinylmagnesium bromide solution in THF to the triphenyltin chloride
solution.

» Continue stirring the mixture until the reaction is complete (monitor by TLC).
o Carefully hydrolyze the mixture by the slow addition of water.
o Transfer the mixture to a separatory funnel and separate the organic layer.

» Remove the solvents from the organic layer by distillation under reduced pressure to obtain
triphenyl(vinyDtin. (Yield: 84%).

Safety Precautions
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» Organotin compounds are toxic and should be handled with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should
be performed in a well-ventilated fume hood.

o Grignard reagents are highly reactive and moisture-sensitive. Reactions should be carried
out under an inert atmosphere using anhydrous solvents and glassware.

» Vinyl bromide is a flammable gas and a suspected carcinogen. Handle with extreme care in
a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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